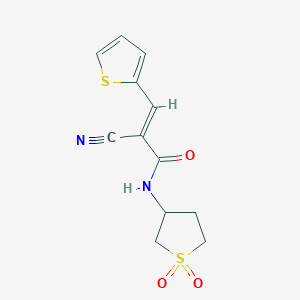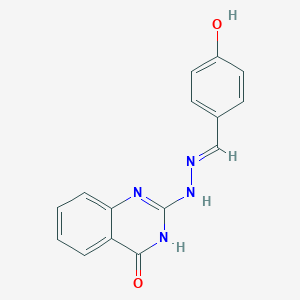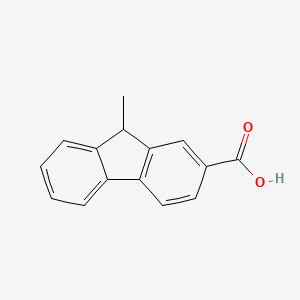
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-thiényl)-2-propènamide est un composé organique complexe qui présente un groupe cyano, un groupe dioxidotetrahydrothiényl et un groupe thiényl. Les composés ayant de telles structures présentent souvent un intérêt dans divers domaines de la chimie et de la pharmacologie en raison de leurs activités biologiques potentielles et de leurs propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-thiényl)-2-propènamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du groupe thiényl : Cela pourrait impliquer la cyclisation d’un précurseur approprié.
Introduction du groupe cyano : Cela pourrait être réalisé par une réaction de substitution nucléophile.
Formation du groupe dioxidotetrahydrothiényl : Cela pourrait impliquer des réactions d’oxydation.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour une production à grande échelle. Cela comprendrait des considérations pour le rendement réactionnel, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes thiényl.
Réduction : Les réactions de réduction pourraient cibler le groupe cyano, le convertissant en amine.
Substitution : Le composé pourrait subir des réactions de substitution, en particulier aux positions adjacentes au groupe cyano.
Réactifs et conditions courants
Agents oxydants : tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : tels que les halogènes ou les nucléophiles.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines.
Applications de la recherche scientifique
Chimie
En chimie, le (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-thiényl)-2-propènamide pourrait être utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie
En biologie, le composé pourrait être étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes ou anticancéreuses.
Médecine
En médecine, des dérivés du composé pourraient être étudiés pour leur potentiel thérapeutique.
Industrie
Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-2-propenamide might be used as a building block for synthesizing more complex molecules.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of the compound might be investigated for their therapeutic potential.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme par lequel le (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-thiényl)-2-propènamide exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Cela pourrait impliquer la liaison à des enzymes ou à des récepteurs, modifiant leur activité.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-furyl)-2-propènamide
- (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-pyridyl)-2-propènamide
Unicité
L’unicité du (2E)-2-cyano-N-(1,1-dioxidotetrahydro-3-thiényl)-3-(2-thiényl)-2-propènamide réside dans sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C12H12N2O3S2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O3S2/c13-7-9(6-11-2-1-4-18-11)12(15)14-10-3-5-19(16,17)8-10/h1-2,4,6,10H,3,5,8H2,(H,14,15)/b9-6+ |
Clé InChI |
WILHBDUDJYKATA-RMKNXTFCSA-N |
SMILES isomérique |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CC=CS2)/C#N |
SMILES canonique |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CC=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![4-(4-Benzylpiperazin-1-yl)-5-(biphenyl-4-yl)thieno[2,3-d]pyrimidine](/img/structure/B11973773.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11973793.png)
![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![2-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11973812.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973815.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)


